2-Ethyl-butane-1-thiol

Overview

Description

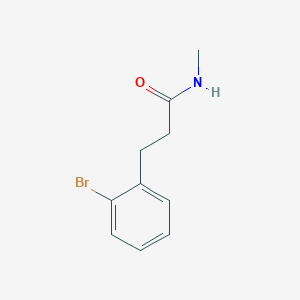

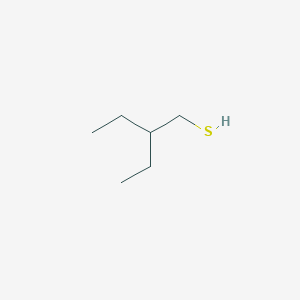

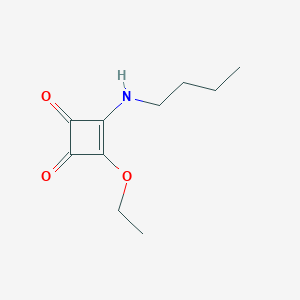

2-Ethyl-butane-1-thiol is a chemical compound with the molecular formula C6H14S . It has a molecular weight of 118.24 .

Physical and Chemical Properties Analysis

This compound has a density of 0.8±0.1 g/cm3 . Its boiling point is 140.9±8.0 °C at 760 mmHg . The vapor pressure is 7.5±0.3 mmHg at 25°C . The enthalpy of vaporization is 36.3±3.0 kJ/mol . The flash point is 29.5±18.6 °C . The index of refraction is 1.444 .

Mechanism of Action

Target of Action

2-Ethyl-butane-1-thiol, also known as 2-ethylbutanethiol, is a type of thiol, which are sulfur analogs of alcohols . The primary target of thiols is the sulfur atom in their structure.

Mode of Action

The interaction of 2-ethylbutanethiol with its targets involves the –SH (sulfhydryl) group, also referred to as a mercapto group . Thiols can be oxidized by Br2 or I2 to yield disulfides (R–S–S–R′). This reaction is easily reversed, and a disulfide can be reduced back to a thiol by treatment with zinc and acid . This thiol–disulfide interconversion is a key part of numerous biological processes .

Biochemical Pathways

The biochemical pathways affected by 2-ethylbutanethiol involve the thiol–disulfide interconversion. For instance, disulfide formation is involved in defining the structure and three-dimensional conformations of proteins, where disulfide “bridges” often form cross-links between cysteine amino-acid units in the protein chains . Disulfide formation is also involved in the process by which cells protect themselves from oxidative degradation .

Pharmacokinetics

Like other thiols, it is likely to have a strong odor and be volatile . These properties could affect its absorption, distribution, metabolism, and excretion (ADME), as well as its bioavailability.

Result of Action

The molecular and cellular effects of 2-ethylbutanethiol’s action are primarily related to its role in thiol–disulfide interconversion. This process is crucial for protein structure and function, as well as cellular protection against oxidative degradation .

Action Environment

The action, efficacy, and stability of 2-ethylbutanethiol can be influenced by various environmental factors. For instance, its volatility means it can easily evaporate, especially at higher temperatures . Additionally, its strong odor can serve as an easily detectable warning in case of leaks .

Safety and Hazards

Contact with the skin and mucous membranes causes burns, and contact with the eyes can lead to blurred vision or complete blindness . Inhalation may cause weakness, confusion, cough, dizziness, drowsiness, headache, nausea, vomiting, and shortness of breath . The substance irritates the eyes, the skin, and the respiratory tract .

Biochemical Analysis

Biochemical Properties

2-Ethyl-butane-1-thiol plays a crucial role in biochemical reactions due to its sulfhydryl group. This group can form disulfide bonds, which are essential in protein folding and stability. The compound interacts with various enzymes and proteins, including protein disulfide isomerase and thioredoxin, which facilitate the formation and rearrangement of disulfide bonds . Additionally, this compound can act as a reducing agent, participating in redox reactions that are vital for maintaining cellular redox homeostasis .

Cellular Effects

This compound influences several cellular processes. It can modulate cell signaling pathways by interacting with redox-sensitive proteins and enzymes, thereby affecting gene expression and cellular metabolism . The compound’s ability to form disulfide bonds and participate in redox reactions makes it a key player in maintaining cellular function and integrity. In high concentrations, this compound can be toxic to cells, leading to oxidative stress and potential cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its sulfhydryl group. This group can form covalent bonds with cysteine residues in proteins, leading to the formation of disulfide bonds . These bonds are crucial for the structural integrity and function of many proteins. Additionally, this compound can act as a nucleophile, participating in various biochemical reactions, including enzyme inhibition or activation . The compound’s redox properties also enable it to modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light, heat, or oxidizing agents . Over time, the degradation products of this compound can affect cellular function, potentially leading to long-term effects such as altered gene expression and disrupted cellular metabolism . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as an antioxidant, protecting cells from oxidative damage . At higher doses, this compound can be toxic, leading to adverse effects such as liver and kidney damage, respiratory distress, and even death . Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to sulfur metabolism . The compound can be metabolized by enzymes such as cytochrome P450 and flavin-containing monooxygenases, leading to the formation of various metabolites . These metabolic reactions can affect the levels of other metabolites and influence metabolic flux within the cell . Additionally, this compound can participate in the detoxification of reactive oxygen species, contributing to cellular redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can localize to the endoplasmic reticulum, where it participates in protein folding and disulfide bond formation . Additionally, the compound’s redox properties enable it to modulate the activity of proteins in various subcellular locations, including the nucleus and mitochondria .

Properties

IUPAC Name |

2-ethylbutane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-3-6(4-2)5-7/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOYAIVOCJZXIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl]ethanone](/img/structure/B3244789.png)

![Benzeneacetaldehyde, alpha-[(dimethylamino)methylene]-4-fluoro-, (alphaZ)-](/img/structure/B3244794.png)